molecular formula C16H12F2N4O3 B13363591 1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide

Cat. No.: B13363591
M. Wt: 346.29 g/mol
InChI Key: ROJYDSWZRMIQJS-UHFFFAOYSA-N
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Description

1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. The compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and is substituted with a difluoromethoxyphenyl group and a hydroxyphenyl group. This combination of functional groups imparts distinct chemical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

The synthesis of 1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.

    Introduction of the Difluoromethoxyphenyl Group: This step involves the reaction of the triazole intermediate with a difluoromethoxyphenyl halide under suitable conditions, such as the presence of a base.

    Attachment of the Hydroxyphenyl Group: The final step involves the coupling of the triazole intermediate with a hydroxyphenyl derivative, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives under oxidative conditions.

    Reduction: The triazole ring can be reduced to form dihydrotriazole derivatives using reducing agents like sodium borohydride.

    Substitution: The difluoromethoxy group can be substituted with other nucleophiles under appropriate conditions, such as the use of a strong base.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and bases like sodium hydride. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has been investigated for its potential as an enzyme inhibitor and as a probe for studying biological pathways.

    Medicine: The compound shows promise as a therapeutic agent due to its potential anti-inflammatory, antimicrobial, and anticancer properties.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in inflammation, thereby reducing inflammatory responses. The exact molecular targets and pathways involved depend on the specific biological context and the concentration of the compound.

Comparison with Similar Compounds

1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1H-1,2,4-triazole-3-carboxamide can be compared with other similar compounds, such as:

    1-[4-(difluoromethoxy)phenyl]-N-(2-ethoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: This compound has an ethoxy group instead of a hydroxy group, which may affect its chemical reactivity and biological activity.

    1-[4-(difluoromethoxy)phenyl]-N-(2-methoxyphenyl)-1H-1,2,4-triazole-3-carboxamide: The presence of a methoxy group can influence the compound’s solubility and interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C16H12F2N4O3

Molecular Weight

346.29 g/mol

IUPAC Name

1-[4-(difluoromethoxy)phenyl]-N-(2-hydroxyphenyl)-1,2,4-triazole-3-carboxamide

InChI

InChI=1S/C16H12F2N4O3/c17-16(18)25-11-7-5-10(6-8-11)22-9-19-14(21-22)15(24)20-12-3-1-2-4-13(12)23/h1-9,16,23H,(H,20,24)

InChI Key

ROJYDSWZRMIQJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)OC(F)F)O

Origin of Product

United States

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